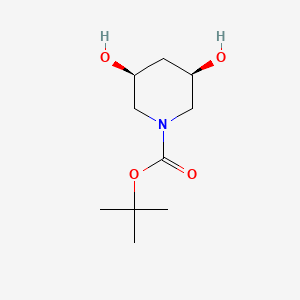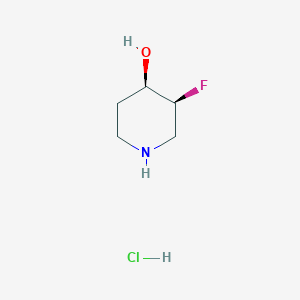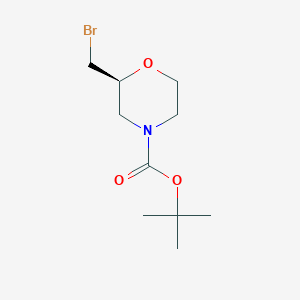
1,1,1,6,6,6-Hexafluorohexane
Overview
Description
1,1,1,6,6,6-Hexafluorohexane is a fluorinated organic compound with the molecular formula C6H8F6. It is characterized by the presence of six fluorine atoms attached to the first and sixth carbon atoms of a hexane chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,6,6,6-Hexafluorohexane can be synthesized through several methods. One common approach involves the fluorination of hexane using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the necessary reaction conditions. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,6,6,6-Hexafluorohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions to achieve substitution.
Major Products
Oxidation: Fluorinated alcohols or ketones.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.
Scientific Research Applications
1,1,1,6,6,6-Hexafluorohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexafluorohexane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. In biological systems, fluorinated compounds can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,2-Hexafluoroethane: Another fluorinated compound with similar properties but a shorter carbon chain.
1,1,1,3,3,3-Hexafluoropropane: A fluorinated propane derivative with comparable chemical behavior.
1,1,1,4,4,4-Hexafluorobutane: A fluorinated butane compound with similar reactivity.
Uniqueness
1,1,1,6,6,6-Hexafluorohexane is unique due to its specific arrangement of fluorine atoms along a six-carbon chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,1,6,6,6-hexafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQYWPFVBWOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)




![{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine](/img/structure/B1454766.png)

